molecular formula C11H16ClNOS B1422434 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide CAS No. 1269151-44-1

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide

Cat. No.: B1422434
CAS No.: 1269151-44-1
M. Wt: 245.77 g/mol
InChI Key: OCXXRBZSXWQDMR-UHFFFAOYSA-N
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Description

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide is a chemical compound with the CAS Number: 1269151-44-1 . It has a molecular weight of 245.77 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[2,2-dimethyl-1-(2-thienyl)propyl]acetamide . The InChI code is 1S/C11H16ClNOS/c1-11(2,3)10(13-9(14)7-12)8-5-4-6-15-8/h4-6,10H,7H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide, have been studied extensively for their biological effects. The toxicity and biological responses to these chemicals are influenced by their structure and usage. Significant research has contributed to understanding the biological consequences of exposure to these substances, including their environmental toxicology (Kennedy, 2001).

Thiophene Analogues and Carcinogenic Evaluation

Thiophene analogues of certain carcinogens have been synthesized and evaluated for their potential carcinogenicity. This includes studying compounds like N-(5-phenylthiophen-2-yl)acetamide, which shares a structural similarity with this compound. These studies provide insights into the chemistry and potential biological impacts of these compounds, although the capability of these thiophene derivatives to cause tumors in vivo is still under examination (Ashby et al., 1978).

Utility in Heterocyclic Synthesis

Compounds like this compound serve as important intermediates in the synthesis of heterocyclic systems. The reactivity and method of preparation of such compounds open pathways for synthesizing a variety of novel and synthetically useful heterocyclic structures, highlighting their importance in pharmaceutical and organic chemistry (Gouda et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-N-(2,2-dimethyl-1-thiophen-2-ylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c1-11(2,3)10(13-9(14)7-12)8-5-4-6-15-8/h4-6,10H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXXRBZSXWQDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CS1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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